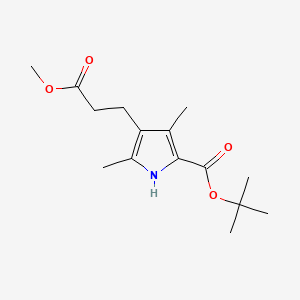

Tert-butyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1h-pyrrole-2-carboxylate

説明

Tert-butyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a pyrrole derivative featuring a tert-butyl ester group at position 2 and a 3-methoxy-3-oxopropyl substituent at position 4 of the pyrrole ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of functionalized heterocycles. Its synthesis involves nucleophilic substitution reactions, as demonstrated by the conversion of tert-butyl 4-(2-iodoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate using NaN₃ in DMF, yielding the product in 84% purity . Key spectral data include IR stretches for carbonyl groups (C=O) and ester functionalities, consistent with related pyrrole esters (e.g., ν ~1711–1765 cm⁻¹) .

特性

IUPAC Name |

tert-butyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-9-11(7-8-12(17)19-6)10(2)16-13(9)14(18)20-15(3,4)5/h16H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLRHYGHGCUJGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)OC)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303192 | |

| Record name | tert-Butyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60024-89-7 | |

| Record name | 60024-89-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multiple steps. One common method is the Michael addition of tert-butyl acrylate with ethyl glycinate, followed by N-protection with di-tert-butyl dicarbonate (Boc2O). This results in a compound with two different ester groups, one of which can be selectively hydrolyzed under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

化学反応の分析

Types of Reactions

Tert-butyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a carboxylic acid, while reduction of the ester group would yield an alcohol.

科学的研究の応用

Tert-butyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:

Materials Science: The compound’s unique structure makes it a potential candidate for developing new materials with specific properties, such as pH-responsive behavior.

Biological Research: Its structural similarity to natural compounds may make it useful in studying biological processes and developing new pharmaceuticals.

作用機序

The mechanism of action of tert-butyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The tert-butyl ester group can be deprotected under mild acidic conditions to yield a carboxylic acid, which can then interact with various biological molecules. The exact pathways and targets depend on the specific application and conditions used .

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on structural motifs, synthetic routes, and physicochemical properties. Below is a detailed analysis:

Key Findings :

Compounds with dual ester groups (e.g., 2-(tert-butyl) 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate) exhibit increased molecular complexity but require tailored purification strategies .

Synthetic Efficiency: The target compound’s synthesis (84% yield) is less efficient than indole-substituted analogs (e.g., 98% yield for Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methylindol-3-yl)...), likely due to the reactivity of indole rings in CuCl₂-catalyzed cycloadditions .

Spectroscopic Consistency :

- IR spectra for all compounds show strong C=O stretches (1682–1765 cm⁻¹), confirming ester/carbamate functionalities. NMR data for pyrrole protons (δ ~2.3–3.7 ppm for methyl groups) are consistent across analogs .

Functional Group Interplay :

- The 3-methoxy-3-oxopropyl chain in the target compound introduces a ketone-adjacent ester, which may influence electrophilic substitution patterns compared to simpler alkyl substituents .

生物活性

Tert-butyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a synthetic organic compound characterized by its complex molecular structure, which includes a pyrrole ring, a tert-butyl ester group, and a methoxy group. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 60024-89-7 |

| Molecular Formula | C15H23NO4 |

| Molecular Weight | 281.35 g/mol |

The biological activity of this compound is primarily attributed to its structural similarity to natural compounds that interact with biological targets. The tert-butyl ester can be hydrolyzed under mild acidic conditions, yielding a carboxylic acid that may participate in various biochemical pathways. This functionality suggests potential interactions with enzymes and receptors involved in metabolic processes.

Research Findings

Case Studies

Several studies have explored the biological implications of pyrrole derivatives:

- A study focusing on the synthesis of pyrrole-based compounds highlighted their potential as anti-cancer agents due to their ability to inhibit tumor growth in vitro and in vivo models.

- Another investigation into pyrrole derivatives demonstrated their effectiveness in modulating immune responses, suggesting applications in autoimmune disease management.

Applications in Scientific Research

This compound has several promising applications:

Polymer Chemistry

The compound can serve as a monomer for synthesizing peptoid-based polyacids, which are useful for creating stimuli-responsive materials.

Materials Science

Its unique structure allows for the development of new materials with specific properties, such as pH responsiveness, which could be applied in drug delivery systems.

Pharmaceutical Development

Given its structural similarities to biologically active compounds, it may be useful in drug discovery processes aimed at developing new therapeutic agents targeting specific diseases.

Q & A

Basic Questions

Q. What are the standard synthetic routes for tert-butyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, and how can reaction efficiency be optimized?

- Answer : A common method involves condensation of tert-butyl acetoacetate with ethyl 4-acetyl-5-oxohexanoate in glacial acetic acid, using NaNO₂ and Zn dust as reagents. Optimization strategies include adjusting stoichiometry (e.g., excess tert-butyl acetoacetate), monitoring reaction progress via TLC, and employing column chromatography (ethyl acetate/hexane gradients) for purification. The reported yield is 39%, suggesting further refinement of reaction time, temperature, or catalyst loading may improve efficiency .

Q. What spectroscopic techniques are employed to characterize this compound?

- Answer : Structural confirmation relies on -NMR, -NMR, IR spectroscopy, and mass spectrometry. For example, -NMR peaks at δ 1.34 (tert-butyl group) and δ 3.68 (methoxy protons) confirm substituents, while IR bands near 1765 cm indicate ester carbonyl groups. Cross-referencing with literature spectra ensures accuracy .

Q. What safety protocols are recommended when handling this compound in the laboratory?

- Answer : Use personal protective equipment (PPE), including safety glasses, gloves, and lab coats. Work in a fume hood to minimize inhalation risks. Dispose of waste via licensed chemical disposal services. Avoid ignition sources due to potential flammability .

Advanced Research Questions

Q. How can contradictory spectral data during characterization be resolved?

- Answer : Conflicting NMR signals (e.g., overlapping peaks) may arise from impurities or dynamic effects. Advanced techniques like 2D NMR (COSY, HSQC) or X-ray crystallography can resolve ambiguities. For example, -NMR assignments in DMSO- (e.g., δ 154.6 ppm for the carbamate carbonyl) help distinguish structural isomers .

Q. What strategies can improve the low yield (39%) observed in the synthesis of this compound?

- Answer : Systematic optimization includes:

- Catalyst screening : Test transition-metal catalysts (e.g., CuCl) to accelerate key steps .

- Reducing agents : Evaluate alternatives to Zn dust (e.g., Fe or SnCl) for better selectivity.

- Temperature control : Explore microwave-assisted synthesis to reduce reaction time and by-product formation .

Q. How does the choice of solvent influence the reaction mechanism in related pyrrole syntheses?

- Answer : Polar aprotic solvents (e.g., THF) stabilize intermediates in cyclization reactions, while protic solvents (e.g., acetic acid) may protonate nitrile or carbonyl groups, altering reaction pathways. Computational studies (DFT) can model solvent effects on transition states, guiding experimental design .

Q. What methodologies are suitable for analyzing by-products in this synthesis?

- Answer : High-resolution LC-MS or GC-MS identifies minor by-products. For example, dimerization products or oxidation intermediates may form during nitroarene reduction steps. Mechanistic proposals based on fragmentation patterns (e.g., MS m/z 498 in related compounds) inform pathway adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。